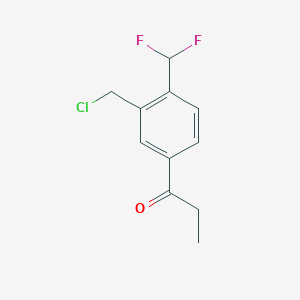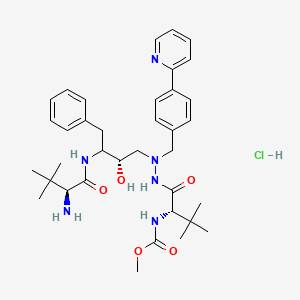
AtazanavirN13-descarboxymethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AtazanavirN13-descarboxymethyl is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection.
准备方法
The synthesis of AtazanavirN13-descarboxymethyl involves several steps. One common method uses DEPBT as a condensing agent. The reaction involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its high yield, safety, and environmental friendliness compared to traditional methods that use more toxic and expensive reagents .
化学反应分析
AtazanavirN13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
科学研究应用
AtazanavirN13-descarboxymethyl has several applications in scientific research:
Pharmaceutical Research: It is used to study the structure-activity relationship of protease inhibitors, optimize drug development, and understand resistance mechanisms.
Analytical Chemistry: The compound is used for identifying and quantifying protease inhibitors in various samples.
Biological Studies: It helps in understanding the biological effects of protease inhibitors and their potential therapeutic applications.
作用机制
AtazanavirN13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions . This mechanism is similar to that of atazanavir, but the removal of the carboxymethyl group may affect its binding affinity and specificity .
相似化合物的比较
AtazanavirN13-descarboxymethyl is unique due to the removal of the carboxymethyl group from the N13 position. Similar compounds include:
Atazanavir: The parent compound, used as a protease inhibitor in HIV treatment.
Darunavir: Another protease inhibitor with a different chemical structure but similar therapeutic use.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy. The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C36H51ClN6O5 |
|---|---|
分子量 |
683.3 g/mol |
IUPAC 名称 |
methyl N-[(2S)-1-[2-[(2S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28?,29-,30+,31+;/m0./s1 |
InChI 键 |
WALCMJGWDGOBQV-DBVAGWDJSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |
规范 SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


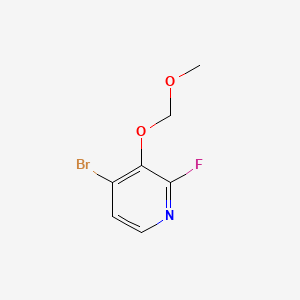
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)

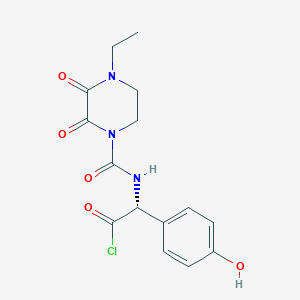

![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
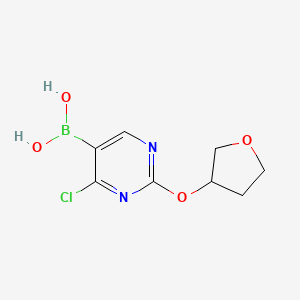

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
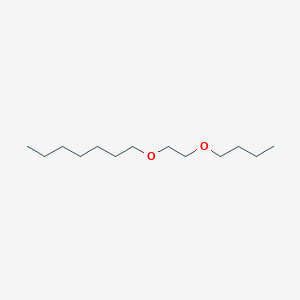
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
